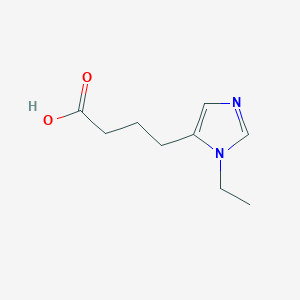

4-(1-Ethyl-1h-imidazol-5-yl)butanoic acid

CAS No.:

Cat. No.: VC18164738

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O2 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 4-(3-ethylimidazol-4-yl)butanoic acid |

| Standard InChI | InChI=1S/C9H14N2O2/c1-2-11-7-10-6-8(11)4-3-5-9(12)13/h6-7H,2-5H2,1H3,(H,12,13) |

| Standard InChI Key | KELLQIYBELDQQL-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=NC=C1CCCC(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 4-(1-ethyl-1H-imidazol-5-yl)butanoic acid consists of a five-membered imidazole ring substituted at the 5-position with a butanoic acid chain and at the 1-position with an ethyl group. The imidazole ring, a planar aromatic system with two nitrogen atoms at positions 1 and 3, contributes to the molecule’s ability to participate in hydrogen bonding and π-π stacking interactions. The butanoic acid moiety introduces a carboxylic acid functional group, enabling salt formation and esterification reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.22 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | 4-(1-Ethyl-1H-imidazol-5-yl)butanoic acid |

Synthesis and Chemical Stability

While detailed synthetic protocols for 4-(1-ethyl-1H-imidazol-5-yl)butanoic acid remain unpublished, analogous imidazole derivatives are typically synthesized via cyclocondensation reactions. For example, precursors such as ethyl glycinate and glyoxal may undergo cyclization under acidic conditions to form the imidazole core, followed by alkylation and carboxylation steps. The compound exhibits stability under standard laboratory conditions (25°C, neutral pH) but is susceptible to degradation under extreme acidic (pH < 3) or alkaline (pH > 10) environments. Thermal decomposition occurs above 200°C, as evidenced by thermogravimetric analysis of related imidazole-carboxylic acid hybrids.

Industrial and Material Science Applications

Agrochemical Development

The imidazole ring’s herbicidal and insecticidal properties, observed in commercial products like imazapyr, suggest that 4-(1-ethyl-1H-imidazol-5-yl)butanoic acid could serve as a precursor for novel agrochemicals. Functionalization of the carboxylic acid group might yield esters with enhanced foliar absorption or soil persistence.

Polymer and Nanotechnology Integration

Incorporating this compound into polymer matrices could impart thermal stability or antimicrobial surfaces. For example, copolymerization with ethylene glycol might produce hydrogels for controlled drug delivery, leveraging pH-dependent solubility of the carboxylic acid group.

Future Research Directions

Pharmacokinetic Profiling

In vitro studies should assess absorption, distribution, metabolism, and excretion (ADME) parameters. Critical questions include:

-

Does the compound exhibit sufficient intestinal permeability for oral bioavailability?

-

What cytochrome P450 isoforms mediate its metabolism?

Structural Optimization

Medicinal chemistry efforts could focus on:

-

Replacing the ethyl group with bulkier substituents to enhance target specificity.

-

Converting the carboxylic acid to amides or sulfonamides to improve blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume